rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans
Description
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans is a chiral compound featuring an oxane (tetrahydropyran) ring substituted with a 1-methylimidazole group at the 2-position and an amine group at the 3-position. The trans configuration indicates that the substituents on the oxane ring occupy opposite spatial orientations, which critically influences its stereochemical properties. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. Its molecular formula is C₉H₁₆N₃O·2HCl, with a molecular weight of ~268.1 g/mol (estimated from structural analysis) .
This compound is categorized under D0 in some classification systems, though the exact criteria for this categorization remain unspecified in available literature . Its structural uniqueness lies in the combination of a rigid oxane ring, a planar imidazole moiety, and ionizable amine groups, which may contribute to interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8;;/h4-5,7-8H,2-3,6,10H2,1H3;2*1H/t7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWISMLKIAVUHI-RHJRFJOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans, is a synthetic organic molecule that has garnered attention for its potential therapeutic applications due to its unique structural features. This compound comprises an oxane ring and an imidazole moiety, which are known to contribute to various biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is C10H14Cl2N4O, with a molecular weight of approximately 263.15 g/mol. The presence of the imidazole ring is significant as it is often associated with biological activity against various targets in medicinal chemistry.
Antimicrobial Activity
Preliminary studies suggest that rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride exhibits promising antimicrobial properties . Compounds with similar structures have been shown to inhibit bacterial growth and may serve as potential candidates for developing new antibiotics.
Anti-inflammatory Effects
The compound also shows potential in anti-inflammatory applications . Research indicates that imidazole-containing compounds can modulate inflammatory pathways, making them suitable for treating conditions characterized by excessive inflammation .
Antitumor Activity
Recent investigations highlight the antitumor activity of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as U87MG (glioblastoma) and DU145 (prostate cancer) . The inhibition of heme oxygenase-1 (HO-1), which is often overexpressed in tumors and linked to chemoresistance, has been identified as a potential mechanism for this antitumor effect .
The mechanisms through which rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Interaction : Its structural components suggest possible interactions with various receptors that play roles in cellular signaling and immune responses.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to enhanced apoptosis rates .
Case Studies
Several case studies have explored the biological activity of related compounds:
| Compound | Biological Activity | Cell Line | IC50 (μM) |
|---|---|---|---|
| Compound 7l | HO-1 Inhibition | U87MG | ≤ 8 |
| Compound 7d | Antiproliferative | HeLa | 0.52 |
| Compound 7d | Antiproliferative | MCF-7 | 0.34 |
| Compound 7d | Antiproliferative | HT-29 | 0.86 |
These findings indicate that modifications to the imidazole or oxane structures could enhance the biological efficacy of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogous molecules:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents | Salt Form | Notable Features |
|---|---|---|---|---|---|---|
| rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans | C₉H₁₆N₃O·2HCl | ~268.1 | Oxane (6-membered) | 1-methylimidazole, amine | Dihydrochloride | Trans configuration, chiral centers |
| rac-4-[(3S,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride | C₁₅H₂₄N₄O₂·2HCl | ~395.3 | Pyrrolidine-morpholine | 1-methylimidazole, carbonyl | Dihydrochloride | Complex bicyclic structure |
| rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride | C₁₁H₁₇N₂O₂·HCl | ~260.7 | Cyclohexane | 1-methylimidazole, carboxylic acid | Hydrochloride | Carboxylic acid functionality |
| 2-fluoro-3-methoxypyridin-4-amine hydrochloride | C₆H₈FN₂O·HCl | ~178.6 | Pyridine | Fluoro, methoxy, amine | Hydrochloride | Aromatic heterocycle |
Key Observations:
Core Structure: The target compound’s oxane ring provides a balance of rigidity and solubility, contrasting with the pyrrolidine-morpholine system (more flexible) and cyclohexane (non-polar) . Pyridine derivatives (e.g., 2-fluoro-3-methoxypyridin-4-amine) lack the oxygen atom in the ring, reducing hydrogen-bonding capacity .
Functional Groups :
- The 1-methylimidazole group is common in all compounds except the pyridine derivative. This moiety may participate in π-π stacking or coordinate with metal ions in biological systems .
- The carboxylic acid in the cyclohexane derivative introduces acidity (pKa ~4-5), unlike the amine group in the target compound (pKa ~9-10) .
Salt Form: Dihydrochloride salts (target compound and pyrrolidine-morpholine derivative) offer higher solubility than monohydrochloride salts, critical for intravenous formulations .
Crystallographic Data (if available)
For example:
- The trans configuration could be confirmed via X-ray diffraction, revealing bond angles and dihedral angles critical for stability.
- Comparative analysis with the pyrrolidine-morpholine derivative might show differences in crystal packing due to hydrogen-bonding networks from the morpholine oxygen .
Q & A
Q. What cross-disciplinary applications exist beyond medicinal chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
